molecular formula C28H24Cl4N2O4S2 B2600177 4-chloro-N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}ethyl)benzenesulfonamide CAS No. 338775-08-9

4-chloro-N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}ethyl)benzenesulfonamide

Cat. No. B2600177
CAS RN: 338775-08-9
M. Wt: 658.43
InChI Key: BQUCZWGJYFDFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C28H24Cl4N2O4S2 and its molecular weight is 658.43. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Compounds and Medicinal Applications

  • Synthesis and Characterization

    A study detailed the synthesis of carbamoylsulfonamide derivatives, highlighting their potential for medicinal applications due to the extensive intra- and intermolecular hydrogen bonds that stabilize their structure. These compounds are considered novel and promising for future medicinal uses (Siddiqui et al., 2008).

  • Biological Potential of Sulfonamide Hybrid Schiff Bases

    Another research effort synthesized Schiff bases from 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, evaluating their enzyme inhibition and antioxidant potential. Some synthesized compounds showed significant inhibition against AChE and BChE enzymes, suggesting potential as neuroprotective agents (Kausar et al., 2019).

  • Antimicrobial and Antifungal Agents

    A study synthesized and tested various sulfonamide derivatives for their antimicrobial and antifungal activities. Certain compounds exhibited promising antibacterial and antifungal potentials, indicating their utility as potential antimicrobial agents (Abbasi et al., 2020).

Structural and Molecular Studies

  • Crystal Structure Analysis

    Research on the crystal structures of condensation products of sulfonamides has provided insights into their chemical behavior and potential applications in material science. These studies help understand the molecular arrangements and interactions within these compounds, which is crucial for designing targeted applications (Chumakov et al., 2006).

  • Molecular Electronics and Kinetics

    Investigations into the molecular-electronic structure and kinetic behavior of sulfonamide derivatives have laid the groundwork for their application in molecular electronics and as reactants in chemical synthesis processes. This research underlines the importance of understanding the electronic and kinetic properties for the development of new materials and chemicals (Rublova et al., 2017).

properties

IUPAC Name

4-chloro-N-[(3-chlorophenyl)methyl]-N-[2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24Cl4N2O4S2/c29-23-7-11-27(12-8-23)39(35,36)33(19-21-3-1-5-25(31)17-21)15-16-34(20-22-4-2-6-26(32)18-22)40(37,38)28-13-9-24(30)10-14-28/h1-14,17-18H,15-16,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUCZWGJYFDFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN(CCN(CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24Cl4N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.